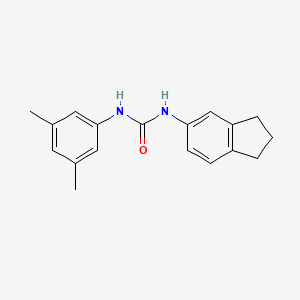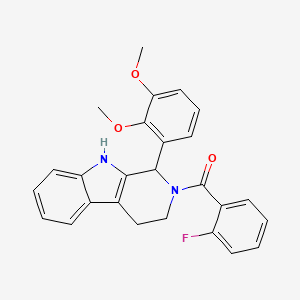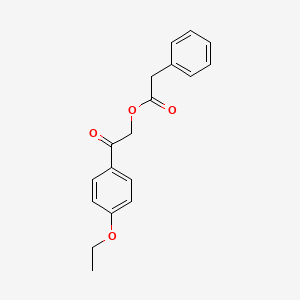![molecular formula C20H25ClO4S B4963417 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol, also known as carvedilol, is a beta-blocker medication used for the treatment of heart failure and hypertension. Carvedilol has been extensively researched and studied for its potential therapeutic effects, and its mechanism of action has been well-established.
作用機序
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol reduces the effects of the sympathetic nervous system, which can lead to decreased heart rate, decreased cardiac output, and decreased blood pressure. Carvedilol also has antioxidant properties that may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces heart rate and cardiac output, which can lead to a decrease in blood pressure. Carvedilol also reduces the workload on the heart, which can improve left ventricular function in patients with heart failure. In addition, 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has been shown to have antioxidant properties that may protect against oxidative stress and inflammation.
実験室実験の利点と制限
Carvedilol has several advantages for lab experiments. It is a well-established beta-blocker with a known mechanism of action, making it a useful tool for studying the sympathetic nervous system and cardiovascular function. Carvedilol is also widely available and relatively inexpensive. However, there are some limitations to using 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol in lab experiments. It is a medication that is used in humans, which can make it difficult to extrapolate findings to animal models. In addition, 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has several potential side effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol. One area of interest is the use of 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol in the treatment of other conditions such as diabetes, chronic obstructive pulmonary disease, and liver cirrhosis. Another area of interest is the development of new formulations of 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol that may improve its therapeutic effects or reduce its side effects. Finally, there is a need for further research on the mechanism of action of 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol, particularly with regard to its antioxidant properties.
合成法
Carvedilol is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-tert-butylphenol with ethylene oxide to form 1-(4-tert-butylphenoxy)-2-hydroxyethane. This compound is then reacted with p-chlorobenzyl chloride to form 1-(4-tert-butylphenoxy)-3-(4-chlorobenzyl)-2-hydroxypropane. The final step involves the reaction of this compound with sulfuryl chloride to form 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol, which is 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol.
科学的研究の応用
Carvedilol has been extensively studied for its potential therapeutic effects in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, decrease mortality rates, and reduce hospitalizations in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has been studied for its potential use in the treatment of other conditions such as diabetes, chronic obstructive pulmonary disease, and liver cirrhosis.
特性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4S/c1-20(2,3)16-6-10-19(11-7-16)25-12-18(22)14-26(23,24)13-15-4-8-17(21)9-5-15/h4-11,18,22H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIFPJMNIQKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)



![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)

![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)